molecular formula C18H16FNO3 B6411218 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1262010-87-6

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411218
CAS RN: 1262010-87-6
M. Wt: 313.3 g/mol
InChI Key: WUQSTEWVRCFPGH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid (2F5PPCA) is a chemical compound that is composed of two components, the fluoro-benzoic acid and the pyrrolidinylcarbonylphenyl (PCP) group. It is a white solid that is insoluble in water, but soluble in organic solvents. 2F5PPCA has been used in a variety of scientific research applications, and its mechanism of action and biochemical and physiological effects are being studied.

Scientific Research Applications

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as polymers and drugs. It has also been used as a reagent in chemical reactions and as a ligand in metal-catalyzed reactions. Additionally, it has been used as a catalyst in organic synthesis and as a fluorescent probe in biological systems.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the biosynthesis of proteins and lipids. It is also thought to act as an antioxidant and to modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to modulate the activity of certain GPCRs, such as the serotonin 5-HT2A receptor. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it easy to work with in laboratory experiments. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not very stable in the presence of light, and it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in scientific research. It could be used as a tool to study the mechanism of action of other compounds, or to develop new drugs or therapies. Additionally, it could be used to investigate the biochemical and physiological effects of other compounds, or to develop new diagnostic tests. Finally, it could be used to study the structure and function of proteins and other biological molecules, or to develop new materials for use in biotechnology.

Synthesis Methods

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is synthesized by the reaction of an aryl halide with a pyrrolidinylcarbonylphenyl (PCP) group in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane, at room temperature. The reaction is typically complete within two hours. The resulting product is a white solid that is insoluble in water, but soluble in organic solvents.

properties

IUPAC Name

2-fluoro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-16-7-6-13(11-15(16)18(22)23)12-4-3-5-14(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQSTEWVRCFPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692101
Record name 4-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1262010-87-6
Record name 4-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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